molecular formula C17H18N2O4 B5493976 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B5493976
M. Wt: 314.34 g/mol
InChI Key: ZIVMKEAFFQZBGH-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a benzodioxole moiety and a methoxy-methylphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-methoxy-5-methylphenylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The benzodioxole and methoxy-methylphenyl groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-phenylurea
  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxyphenyl)urea
  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methylphenyl)urea

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea is unique due to the presence of both the benzodioxole and methoxy-methylphenyl groups. These functional groups may impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-3-5-14(21-2)13(7-11)19-17(20)18-9-12-4-6-15-16(8-12)23-10-22-15/h3-8H,9-10H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVMKEAFFQZBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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